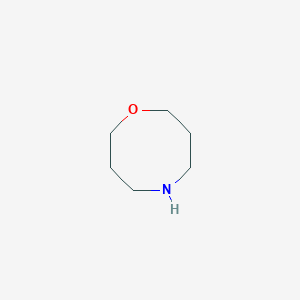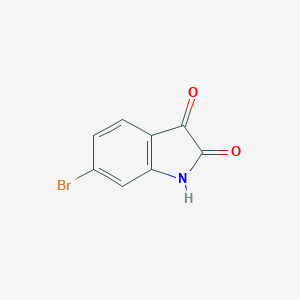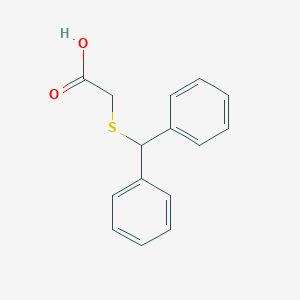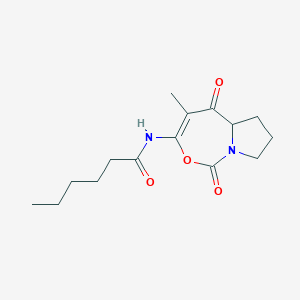
Cyclocarbamide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclocarbamide B is a cyclic urea compound that has been found to have significant potential in scientific research. It is synthesized using a unique method that involves the reaction of a diisocyanate with an amine. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
Antineoplastic and Immunosuppressive Applications
Cyclophosphamide, a well-known antineoplastic drug, is widely used in treating various cancers. It has a unique mechanism involving metabolism and inactivation by aldehyde dehydrogenase, which significantly contributes to its cytotoxic properties. This drug also exhibits potent immunosuppressive effects and is commonly used in blood and marrow transplantation (BMT) (Emadi, Jones, & Brodsky, 2009).
Pharmacokinetics in Renal Insufficiency
Research has shown that cyclophosphamide's clearance is significantly reduced in patients with impaired renal function, leading to increased systemic drug exposure. This finding is crucial for optimal dosing in patients with renal insufficiency, and the timing and use of hemodialysis should be considered (Haubitz et al., 2002).
Immunomodulatory Effects
Cyclophosphamide has been identified for its immunomodulatory properties, particularly its selective effect on T cells. This aspect is being utilized in tumor vaccination protocols and to control post-transplant allo-reactivity in bone marrow transplantation (Ahlmann & Hempel, 2016).
Role in Treating Autoimmune Diseases
The drug has shown effectiveness in managing autoimmune diseases, especially in cases where other treatments are not effective. For instance, it has been used in systemic vasculitides and connective tissue diseases due to its immunosuppressive capabilities (Brummaier, Pohanka, Studnicka-Benke, & Pieringer, 2013).
Potential in Chemotherapy-Induced Nephrotoxicity Studies
Research has explored the role of diethyldithiocarbamate in cyclophosphamide-induced nephrotoxicity, providing insights into the drug’s impact on kidney function and potential protective measures (Sheth, Navik, Maremanda, & Jena, 2018).
Implications in Metabolic Activation and Molecular Docking Studies
Recent studies have focused on cyclophosphamide's metabolic activation and its interaction with specific proteins, offering insights into its mechanism of action and potential as an anti-lung cancer agent (Govindammal & Prasath, 2020).
Eigenschaften
CAS-Nummer |
102719-90-4 |
|---|---|
Produktname |
Cyclocarbamide B |
Molekularformel |
C15H22N2O4 |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
N-(4-methyl-1,5-dioxo-5a,6,7,8-tetrahydropyrrolo[1,2-c][1,3]oxazepin-3-yl)hexanamide |
InChI |
InChI=1S/C15H22N2O4/c1-3-4-5-8-12(18)16-14-10(2)13(19)11-7-6-9-17(11)15(20)21-14/h11H,3-9H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
HYEVDZKGOGYNFE-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=C(C(=O)C2CCCN2C(=O)O1)C |
Kanonische SMILES |
CCCCCC(=O)NC1=C(C(=O)C2CCCN2C(=O)O1)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



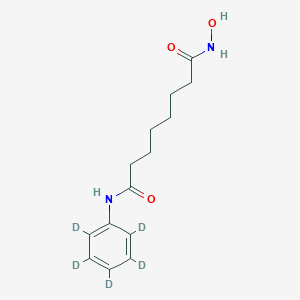
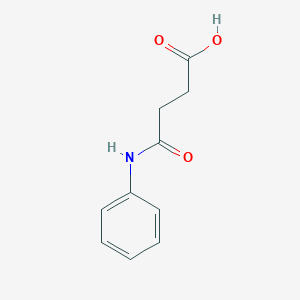
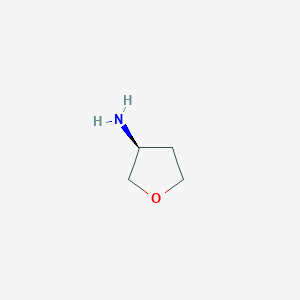
![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)
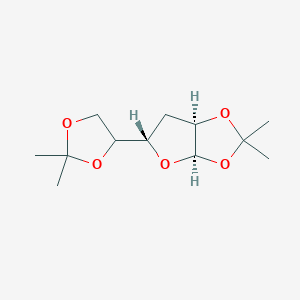
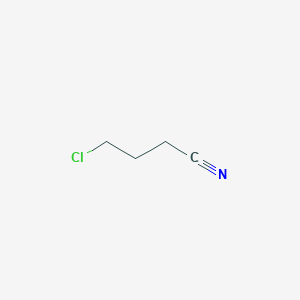
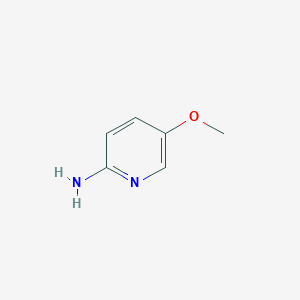
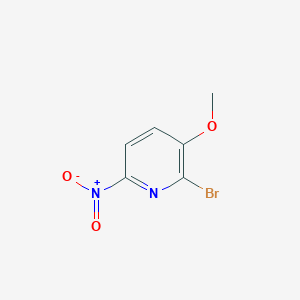
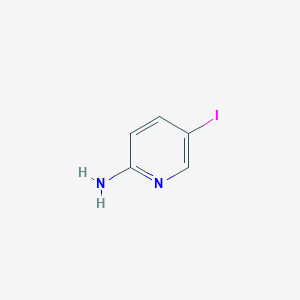
![3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21401.png)
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21403.png)
